2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide
Description
2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-3-8-16(13(2)9-12)22-19-23-17(11-27-19)18(24)21-10-14-4-6-15(7-5-14)28(20,25)26/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQLGMKSQTFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino Group: The 2,4-dimethylphenylamine is introduced via nucleophilic substitution reactions.
Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the thiazole derivative with 4-sulfamoylbenzyl chloride under basic conditions.
Formation of the Carboxamide Group: The final step includes the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Inhibition of Enzymes
The compound has been studied for its inhibitory effects on key enzymes involved in disease processes:
- Xanthine Oxidase Inhibition: Research indicates that derivatives of thiazole compounds can serve as xanthine oxidase inhibitors, which are crucial in managing conditions like gout and hyperuricemia. The incorporation of specific substituents enhances binding affinity and biological activity against this enzyme .
- Acetylcholinesterase Inhibition: Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. The design of thiazole derivatives aims to improve cognitive function by increasing acetylcholine levels through enzyme inhibition .
Anticancer Activity
Thiazole derivatives are being explored for their anticancer properties:
- Mechanism of Action: Compounds like 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide may induce apoptosis in cancer cells by modulating pathways that control cell survival and proliferation. This is particularly relevant in targeting cancers that exhibit resistance to conventional therapies .
Case Study 1: Acetylcholinesterase Inhibitors
A study synthesized a series of thiazole-based compounds and evaluated their inhibitory activities against acetylcholinesterase. Among these, certain derivatives exhibited IC50 values significantly lower than standard drugs used for Alzheimer’s treatment, indicating their potential as effective therapeutic agents .
Case Study 2: Xanthine Oxidase Inhibition
In another investigation, thiazole derivatives were designed to enhance the inhibition of xanthine oxidase. The study highlighted the structural modifications that led to increased potency compared to existing drugs like febuxostat. This research underscores the potential of these compounds in managing hyperuricemia and related disorders .
Structural Modifications and Their Impact
The biological activity of thiazole derivatives can be significantly influenced by structural modifications:
- Substituents on the Phenyl Ring: Alterations at specific positions on the phenyl ring can enhance or diminish the compound's binding affinity to target enzymes.
- Linker Variations: Introducing different linkers between the thiazole and phenyl moieties has been shown to affect the pharmacokinetics and bioavailability of these compounds .
Mechanism of Action
The mechanism of action of 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, disrupt cellular processes, or interfere with DNA replication. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide
- 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-5-carboxamide
Uniqueness
2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Biological Activity
2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide, with the CAS number 1172375-52-8, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its inhibitory effects on enzymes and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Research indicates that compounds similar to thiazole derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study involving various thiazole derivatives found that certain compounds demonstrated potent AChE inhibition with IC50 values as low as 2.7 µM . The mechanism of action typically involves the binding of these compounds to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is crucial in neurodegenerative diseases like Alzheimer's.
Table 1: Comparison of AChE Inhibitory Activities of Thiazole Derivatives
| Compound ID | IC50 (µM) | Relative Potency |
|---|---|---|
| 3i | 2.7 | High |
| 10 | 103.24 | Moderate |
| 16 | 108.94 | Moderate |
| Donepezil | ~0.30 | Standard |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain thiazole-based compounds exhibited appreciable antimicrobial activity against various bacterial strains . The sulfonamide group present in the compound may contribute to this activity by interfering with bacterial folic acid synthesis.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that thiazole derivatives can inhibit AChE effectively, making them candidates for further development as therapeutic agents for Alzheimer’s disease. Molecular docking studies confirmed that these compounds bind effectively within the active site of AChE, supporting their potential as lead compounds .
- Safety and Toxicity : The safety profile of thiazole derivatives is critical for their development as pharmaceuticals. Some studies have indicated low toxicity levels in preliminary assessments, but comprehensive toxicological evaluations are necessary to confirm safety before clinical applications .
- Comparative Analysis : In comparison with other known AChE inhibitors like donepezil, thiazole derivatives show varying degrees of potency, indicating the need for structural modifications to enhance their efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
